

# "common impurities in commercial methyl formate and their removal"

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Methyl piliformate

Cat. No.: B3025714

[Get Quote](#)

## Technical Support Center: Methyl Formate Purification

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial methyl formate. Below you will find information on common impurities and detailed protocols for their removal.

### Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial-grade methyl formate?

A1: Commercial methyl formate typically contains impurities arising from its synthesis and degradation. The most common impurities include:

- Methanol: An unreacted starting material from the esterification of formic acid or a byproduct of hydrolysis. Commercial grades can contain up to 3% methanol.<sup>[1]</sup>
- Water: Can be present from the synthesis process or absorbed from the atmosphere due to the hygroscopic nature of methyl formate.
- Formic Acid: An unreacted starting material or a product of hydrolysis.<sup>[2]</sup>

- **Dissolved Gases:** Such as carbon monoxide, particularly if the synthesis involved a carbonylation process.
- **Other Organic Compounds:** Byproducts from synthesis, such as dimethyl ether, may also be present in trace amounts.

Q2: How do these impurities affect my experiments?

A2: Impurities can have significant effects on chemical reactions and analytical measurements.

- **Methanol and Water:** As protic, nucleophilic species, they can interfere with moisture-sensitive reactions, such as those involving Grignard reagents or other organometallics. They can also alter the polarity of the reaction medium, affecting reaction rates and product selectivity.
- **Formic Acid:** Being an acid, it can catalyze unwanted side reactions, degrade acid-sensitive compounds, or neutralize basic reagents. Its presence can also lead to corrosion of metallic equipment.<sup>[2]</sup>
- **Dissolved Gases:** Can affect reactions carried out under specific atmospheric conditions or interfere with analytical techniques that are sensitive to dissolved gases.

Q3: What is the expected purity of commercial methyl formate?

A3: The purity of commercial methyl formate can vary depending on the grade. Reagent-grade methyl formate is often specified as being  $\geq 97\%$  pure, with the main impurity being methanol (up to 3%).<sup>[1]</sup> Higher purity grades are also available.

Q4: How can I determine the purity of my methyl formate?

A4: The most common and effective method for determining the purity of methyl formate and quantifying its impurities is Gas Chromatography with a Flame Ionization Detector (GC-FID). This technique can effectively separate methyl formate from common impurities like methanol and water, allowing for their quantification.<sup>[3]</sup>

## Troubleshooting Guide: Impurity Removal

This section provides detailed protocols for removing common impurities from commercial methyl formate.

## Issue 1: Presence of Water and Methanol Impurities

Water and methanol are common impurities that can be removed through washing and drying, followed by fractional distillation for higher purity.

Solution: A multi-step purification process involving washing, drying, and fractional distillation.

### Experimental Protocol: General Purification of Methyl Formate

- Washing:
  - In a separatory funnel, wash the commercial methyl formate with an equal volume of a saturated sodium chloride (brine) solution. This helps to remove the bulk of the water and methanol impurities.
  - Shake the funnel gently to avoid emulsion formation. Allow the layers to separate and discard the lower aqueous layer.
  - Repeat the washing step one more time.
- Neutralization (if acidic impurities are suspected):
  - Wash the methyl formate with a 5% sodium carbonate solution to neutralize any acidic impurities like formic acid.
  - Again, shake gently and discard the aqueous layer.
  - Follow with a final wash with saturated sodium chloride solution to remove any residual sodium carbonate.
- Drying:
  - Transfer the washed methyl formate to a clean, dry flask.

- Add a suitable drying agent, such as anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or anhydrous calcium chloride ( $\text{CaCl}_2$ ). Add the drying agent portion-wise until it no longer clumps together, indicating that the solvent is dry.
- Allow the methyl formate to stand over the drying agent for at least one hour, with occasional swirling. For very dry solvent, a longer period (e.g., overnight) is recommended.
- Filter the methyl formate to remove the drying agent.
- Fractional Distillation:
  - Set up a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) to ensure efficient separation.
  - Due to the low boiling point of methyl formate (31-32 °C), the receiving flask should be cooled in an ice bath to minimize loss due to evaporation.<sup>[4]</sup>
  - Collect the fraction that distills at a constant temperature corresponding to the boiling point of pure methyl formate.
  - Purity of over 95% can be achieved, and under optimal conditions, it can exceed 99%.<sup>[5]</sup>  
<sup>[6]</sup><sup>[7]</sup>

## Issue 2: Need for Ultra-Dry Methyl Formate

For moisture-sensitive applications, a more rigorous drying method is required.

Solution: Use of molecular sieves.

### Experimental Protocol: Drying with Molecular Sieves

- Pre-treatment:
  - Start with methyl formate that has been pre-dried with a conventional drying agent like anhydrous magnesium sulfate to remove the bulk of the water.
- Activation of Molecular Sieves:

- Activate 3Å or 4Å molecular sieves by heating them in a muffle furnace at 300-350 °C for at least 3 hours under a stream of inert gas or under vacuum.
- Allow the sieves to cool to room temperature in a desiccator before use.
- Drying Procedure:
  - Add the activated molecular sieves (approximately 5-10% w/v) to the pre-dried methyl formate in a sealed container under an inert atmosphere (e.g., nitrogen or argon).
  - Allow the methyl formate to stand over the molecular sieves for at least 24 hours to achieve a very low water content.

## Quantitative Data Summary

The following tables summarize the typical impurity levels in commercial methyl formate and the expected purity after applying different purification methods.

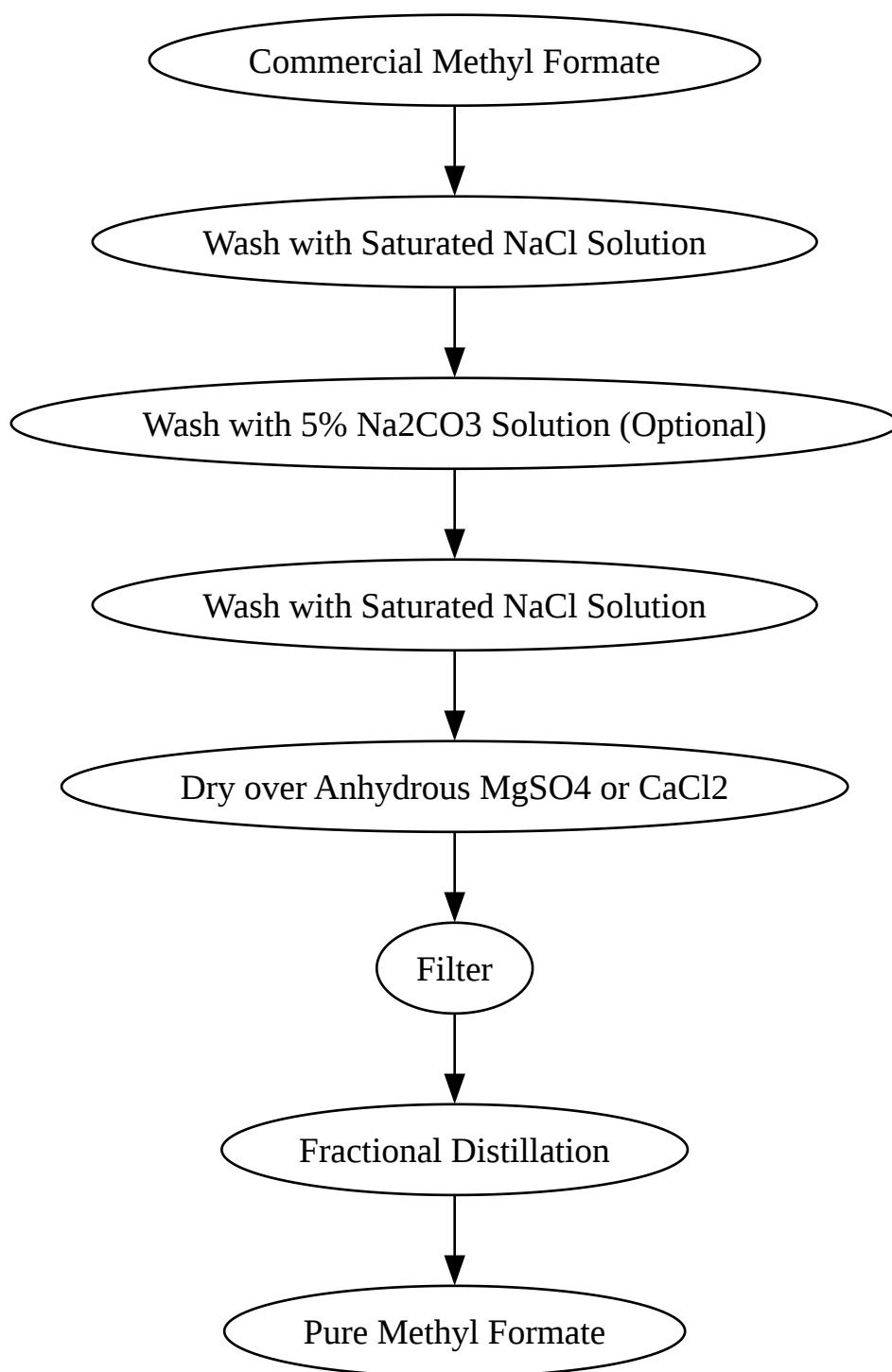
Table 1: Typical Impurities in Commercial Methyl Formate

Impurity	Typical Concentration Range	Source of Impurity
Methanol	1 - 3%	Synthesis byproduct, Hydrolysis
Water	0.1 - 0.5%	Synthesis byproduct, Atmospheric absorption
Formic Acid	< 0.1%	Synthesis byproduct, Hydrolysis

Table 2: Effectiveness of Purification Methods

Purification Method	Target Impurities	Expected Purity
Washing with Brine	Methanol, Water	> 95%
Drying with Anhydrous Salts	Water	Dependent on initial purity
Drying with Molecular Sieves	Water, Methanol	> 99%
Fractional Distillation	Methanol, Water, Other organics	> 99.5% <a href="#">[5]</a> <a href="#">[6]</a>

## Visualized Workflows



[Click to download full resolution via product page](#)

Caption: Workflow for obtaining ultra-dry methyl formate.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Methyl formate, 97%, may cont. up to ca 3% methanol 500 mL | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 2. METHYL FORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. osha.gov [osha.gov]
- 4. prepchem.com [prepchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. ["common impurities in commercial methyl formate and their removal"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3025714#common-impurities-in-commercial-methyl-formate-and-their-removal]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)